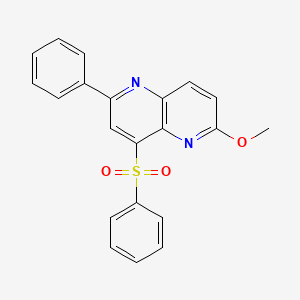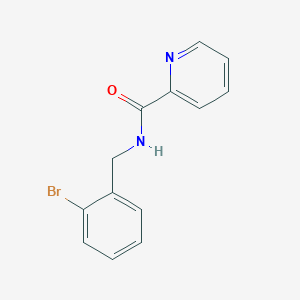
N-(2-Bromobenzyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromobenzyl)picolinamide: is an organic compound with the molecular formula C13H11BrN2O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)picolinamide typically involves the reaction of picolinamide with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromobenzyl)picolinamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of N-(2-substituted benzyl)picolinamide derivatives.
Oxidation: Formation of picolinic acid derivatives.
Scientific Research Applications
Chemistry: N-(2-Bromobenzyl)picolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: Its structural similarity to other bioactive molecules makes it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations .
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)picolinamide is not fully understood. it is believed to interact with molecular targets through its picolinamide moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the 2-bromobenzyl group.
Nicotinamide: An isomer of picolinamide with similar biological activities.
2-Bromobenzylamine: A simpler analogue with only the benzylamine moiety.
Uniqueness: N-(2-Bromobenzyl)picolinamide is unique due to the presence of both the picolinamide and 2-bromobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17) |
InChI Key |
ZXNARLNFJAGVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


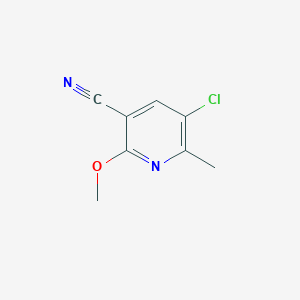
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
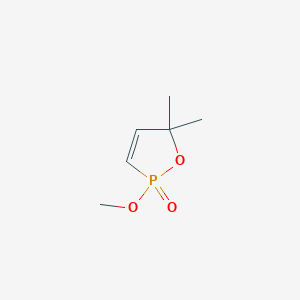
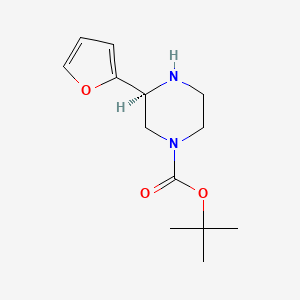
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
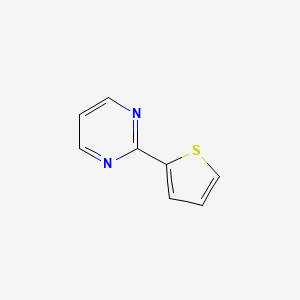
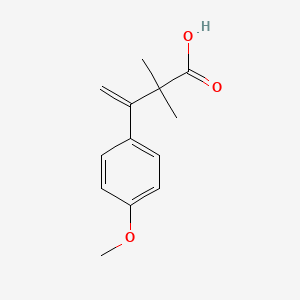
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

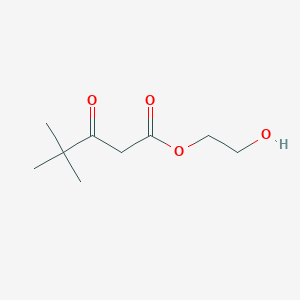
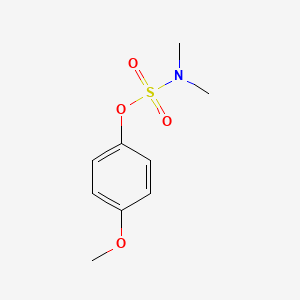

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
